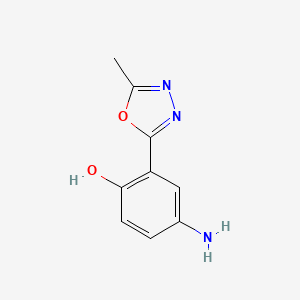

4-Amino-2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol

Übersicht

Beschreibung

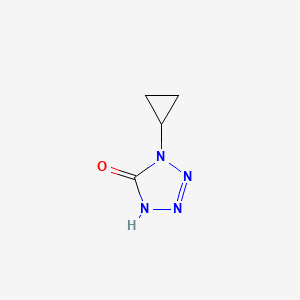

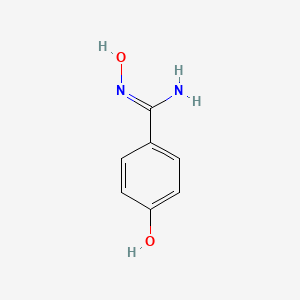

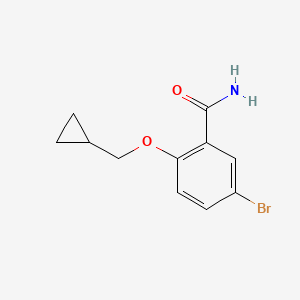

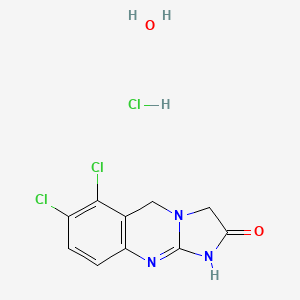

The compound “4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol” is a derivative of 5-Methyl-1,3,4-oxadiazol-2-amine . It is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as “this compound”, often involves carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines or N-acyl hydrazones . These synthetic precursors then undergo oxadiazole synthesis via dehydrative or oxidative methods . A one-pot synthesis-arylation strategy has been reported for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its parent compound, 5-Methyl-1,3,4-oxadiazol-2-amine . The compound has a molecular weight of 99.09 g/mol . The InChI string and the Canonical SMILES can be used to generate a 2D structure of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its parent compound, 5-Methyl-1,3,4-oxadiazol-2-amine . It has a molecular weight of 99.09 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen

Antikrebs-Potenzial

Diese Verbindung wurde auf ihr Potenzial in der Krebsbehandlung untersucht. Die Struktur von 4-Amino-2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol ermöglicht die Synthese von Derivaten, die antiproliferative Eigenschaften aufweisen. Diese Derivate zeigten eine Wirksamkeit im IC50-Bereich von 1 bis 7 µM, was vergleichbar ist mit dem Referenzmedikament Doxorubicin .

Antibakterielle Aktivität

Die antibakterielle Aktivität dieser Verbindung und ihrer Derivate wurde gegen verschiedene grampositive und gramnegative Bakterien- und Pilzstämme untersucht. Bestimmte Moleküle, die diese Struktur enthalten, zeigten eine potente Aktivität mit MIC-Bereichen von 3,58 bis 8,74 µM .

Antioxidative Eigenschaften

Auf der Suche nach neuen Antioxidantien wurde This compound verwendet, um Derivate mit signifikanten antioxidativen Fähigkeiten zu erzeugen. Ein solches Derivat zeigte einen IC50 von 22,3 µM, der im Vergleich zur positiven Kontrolle, Ascorbinsäure, günstig war .

Antidiabetische Anwendungen

Die Forschung an antidiabetischen Behandlungen umfasste die Synthese neuartiger Bi-Heterocyclen unter Verwendung dieser Verbindung. Diese Studien beinhalten die Interaktionsanalyse gegen Enzyme wie α-Glucosidase, die für die Diabetes-Management entscheidend ist .

Antibakterielle Eigenschaften

Die antibakteriellen Eigenschaften von Derivaten von This compound wurden untersucht, insbesondere ihre Aktivität nach Bestrahlung, die zu neuen Methoden der Bakterienhemmung führen könnte .

Anti-Trypanosoma-Aktivität

Die Verbindung war Teil von Studien, die sich auf Trypanosoma cruzi richten, den Parasiten, der die Chagas-Krankheit verursacht. Die synthetisierten Verbindungen wurden auf ihre Zytotoxizität und ihre Anti-Trypanosoma-Aktivität untersucht und zeigten vielversprechende Ergebnisse in diesem Bereich .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Mode of Action

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . This property might play a role in its interaction with its targets.

Biochemical Pathways

The oxadiazole moiety is known to be involved in various biological activities, which suggests that it may interact with multiple biochemical pathways .

Pharmacokinetics

In silico results of similar compounds indicate that they agree to the lipinski rules of five and theoretically present a positive oral bioavailability .

Result of Action

Given the anti-infective activities of similar compounds, it can be inferred that this compound may have potential antimicrobial effects .

Action Environment

It’s worth noting that the compound is a solid at room temperature, which may influence its stability and efficacy .

Biochemische Analyse

Biochemical Properties

4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes can lead to changes in enzyme activity, potentially affecting the metabolism of other substances in the body.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, it has been observed to alter cellular metabolism by impacting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and reducing enzyme activity . This inhibition can result in downstream effects on various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant or anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its metabolism by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by conjugation reactions . These metabolic processes can influence the compound’s bioavailability and overall effects on the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms and can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-11-12-9(14-5)7-4-6(10)2-3-8(7)13/h2-4,13H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRKZKWIIJSCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=C(C=CC(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651543 | |

| Record name | 4-Amino-6-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1091990-90-7 | |

| Record name | 4-Amino-6-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1384270.png)

![2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1384272.png)

![7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384275.png)

![2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384278.png)

![tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1384280.png)

![2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B1384286.png)